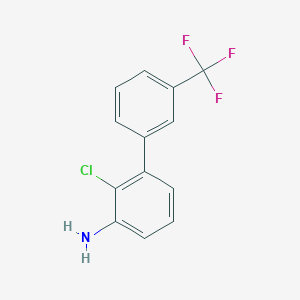

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

CAS No.: 1261547-75-4

Cat. No.: VC2756718

Molecular Formula: C13H9ClF3N

Molecular Weight: 271.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261547-75-4 |

|---|---|

| Molecular Formula | C13H9ClF3N |

| Molecular Weight | 271.66 g/mol |

| IUPAC Name | 2-chloro-3-[3-(trifluoromethyl)phenyl]aniline |

| Standard InChI | InChI=1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 |

| Standard InChI Key | IDHKQQRUPXQDTN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl |

Introduction

Chemical Identity and Properties

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine is an aromatic compound belonging to the biphenyl family with substituted functional groups. The compound features two connected phenyl rings with a chlorine atom at the 2-position and an amine group at the 3-position on one ring, while the other ring carries a trifluoromethyl group at the 3'-position. These structural elements contribute to the compound's unique chemical behavior and reactivity profile.

The molecular formula of the compound is C13H9ClF3N, indicating the presence of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom in its structure. With a molecular weight of 271.66 g/mol, this compound falls within the range of low-to-medium molecular weight organic compounds typically used as intermediates in pharmaceutical and materials research.

The IUPAC name for this compound is 2-chloro-3-[3-(trifluoromethyl)phenyl]aniline, which systematically describes its structure according to standard chemical nomenclature. This nomenclature highlights the compound's fundamental aniline core with specific substitutions at defined positions.

Identification Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 271.66 g/mol | |

| Physical State | Solid (presumed based on similar compounds) | - |

| CAS Number | 1261547-75-4 | |

| PubChem Compound ID | 118798300 |

The physical properties of this compound are likely influenced by the presence of its key functional groups. The trifluoromethyl group typically imparts lipophilicity and metabolic stability, the chlorine atom contributes to electronic properties and potential reactivity sites, and the amine group provides a nucleophilic center for potential derivatization reactions.

Structural Characteristics

The molecular structure of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine consists of two connected phenyl rings with specific substitution patterns. The compound's biphenyl core provides structural rigidity while the functional groups attached to it contribute to its chemical behavior and reactivity.

The first phenyl ring contains an amine group (-NH2) at the 3-position and a chlorine atom at the 2-position. This substitution pattern creates an ortho-chloroaniline structure on one half of the molecule. The second phenyl ring features a trifluoromethyl group (-CF3) at the 3'-position. This combination of electron-donating (amine) and electron-withdrawing (chlorine and trifluoromethyl) groups creates an electronically diverse molecule with multiple potential reaction sites.

Key Functional Groups

The compound contains three key functional groups, each contributing distinct properties:

-

Amine group (-NH2): Provides a nucleophilic reaction center, contributes to hydrogen bonding capability, and serves as a site for further functionalization. This primary amine is likely to participate in various reactions including acylation, alkylation, and condensation reactions.

-

Chlorine atom: Impacts the electronic distribution within the molecule, potentially activates the ring for nucleophilic aromatic substitution reactions, and may influence the compound's metabolic profile in biological systems.

-

Trifluoromethyl group (-CF3): Contributes to the lipophilicity of the molecule, enhances metabolic stability, and affects electronic properties through its strong electron-withdrawing nature.

The spatial arrangement of these functional groups around the biphenyl core creates a three-dimensional structure with specific steric and electronic characteristics that determine its chemical behavior and potential applications.

Comparison with Similar Compounds

The search results mention several structurally related compounds that differ in the positioning of the trifluoromethyl group relative to 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine. These structural isomers and related compounds provide interesting points of comparison for understanding structure-property relationships in this family of molecules.

Structural Variants and Isomers

The following table compares 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine with structurally related compounds mentioned in the search results:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine | 1261547-75-4 | C13H9ClF3N | 271.66 | Reference compound |

| 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine | 1261739-69-8 | C13H9ClF3N | 271.66 | CF3 at 2'-position instead of 3'-position |

| 2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine | 1261747-48-1 | C13H9ClF3N | 271.66 | CF3 at 4'-position instead of 3'-position |

| 3'-(Trifluoromethyl)biphenyl-3-amine | 400749-02-2 | C13H10F3N | 237.22 | Lacks chlorine atom at 2-position |

These compounds share the basic biphenyl skeleton with a trifluoromethyl group and an amine substituent, but differ in the specific positions of these groups. Such variations can significantly impact physical properties, reactivity patterns, and potential biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume